4-(4-Methylisoxazol-5-yl)piperidine hydrochloride
Overview
Description
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O and its molecular weight is 202.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride is currently unknown. This compound may have multiple targets, and its effects could be the result of interactions with these targets .
Mode of Action
It is possible that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound influences several pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Biochemical Analysis
Biochemical Properties
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cholinesterase enzymes, inhibiting their activity and thereby affecting neurotransmitter levels . Additionally, it may bind to specific receptors or proteins, modulating their signaling pathways and biochemical responses.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of certain genes involved in inflammatory responses and cell proliferation . Furthermore, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell growth and differentiation . These cellular effects highlight the compound’s potential in therapeutic applications, particularly in targeting specific cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, the compound’s interaction with cholinesterase enzymes involves binding to the catalytic site, leading to enzyme inhibition . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over time In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of monitoring its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties . Higher doses can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and ensuring its safe application in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites that may retain or alter its biochemical activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs or endogenous molecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . Understanding these transport and distribution mechanisms is critical for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical activity. Investigating the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-7-6-11-12-9(7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJMCTPQMZPOBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.